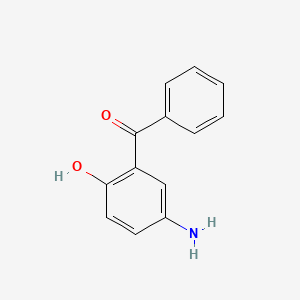
(5-Amino-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and aniline.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxyacetophenone and aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or sulfonamides, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: (5-Amino-2-hydroxyphenyl)(phenyl)methanone can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which (5-Amino-2-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways: The compound may modulate biochemical pathways, such as those involved in inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Characterized by the presence of both amino and hydroxyl groups.
(5-Chloro-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of an amino group.
(5-Methyl-2-hydroxyphenyl)(phenyl)methanone: Contains a methyl group instead of an amino group.
Uniqueness
Functional Groups: The presence of both amino and hydroxyl groups in this compound provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(5-amino-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 |
Clave InChI |
JBESZWSJUKQSDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



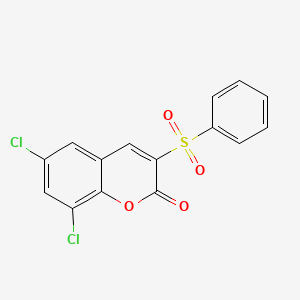
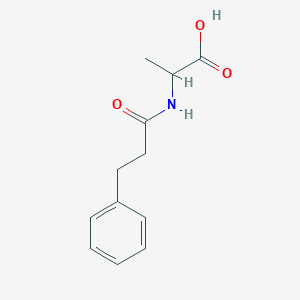

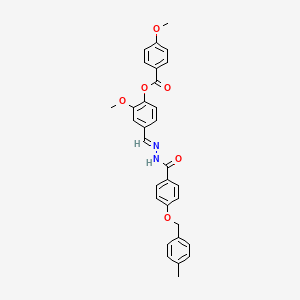
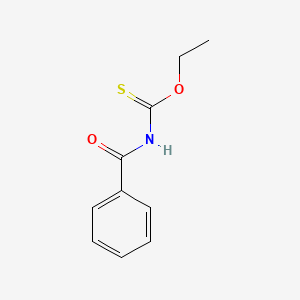
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
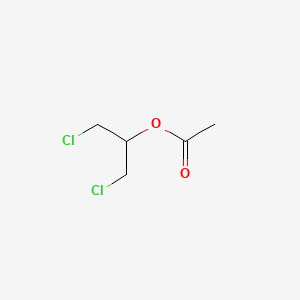
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)

